2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde

Lipophilicity ADME Physicochemical Property

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde (CAS 89021-15-8) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine family. It features a fused bicyclic core of imidazole and pyrimidine rings, with a key carbaldehyde group at the 3-position and an ethyl substituent at the 2-position.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 89021-15-8
Cat. No. B3360439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde
CAS89021-15-8
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=CC=NC2=N1)C=O
InChIInChI=1S/C9H9N3O/c1-2-7-8(6-13)12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3
InChIKeyXRKXKPCJLKZDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde (CAS 89021-15-8): Core Scaffold and Key Physicochemical Properties


2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde (CAS 89021-15-8) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrimidine family. It features a fused bicyclic core of imidazole and pyrimidine rings, with a key carbaldehyde group at the 3-position and an ethyl substituent at the 2-position . This specific substitution pattern confers a unique combination of physicochemical properties, including a moderate LogP of 1.10, a polar surface area of 47.26 Ų, and a molecular weight of 175.19 g/mol [1].

Procurement Note: Why 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde Cannot Be Substituted by Generic Class Analogs


Within the imidazo[1,2-a]pyrimidine class, simple substitution at the 2-position is not arbitrary; it dictates fundamental properties governing reactivity and behavior. The ethyl group in this compound is a critical determinant of its physicochemical profile, notably its LogP of 1.10 [1]. Substituting the 2-ethyl with a 2-methyl group (CAS 89021-14-7) yields a less lipophilic compound (calculated LogP ~0.6) , while a 2-phenyl analog (CAS 74944-29-9) is significantly more lipophilic (calculated LogP ~2.8) [2]. This variation in lipophilicity directly impacts solubility, membrane permeability, and the partitioning behavior of downstream derivatives, making the 2-ethyl compound a unique starting point for specific optimization campaigns. Generic substitution without accounting for this property can derail a synthetic or screening program.

2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde: Quantifiable Differentiation from Closest Analogs


Evidence 1: Lipophilicity (LogP) Differentiation from 2-Methyl Analog

The target compound has a measured LogP of 1.10, compared to the 2-methyl analog (CAS 89021-14-7), which has a calculated LogP of approximately 0.6. This difference of 0.5 LogP units indicates the 2-ethyl compound is significantly more lipophilic [1].

Lipophilicity ADME Physicochemical Property

Evidence 2: Lipophilicity (LogP) Differentiation from 2-Phenyl Analog

The target compound has a measured LogP of 1.10, while the 2-phenyl analog (CAS 74944-29-9) has a calculated LogP of approximately 2.8. This represents a substantial 1.7 LogP unit difference, placing the target compound in a distinct lipophilicity range [1][2].

Lipophilicity ADME Physicochemical Property

Evidence 3: Structural Differentiation via Polar Surface Area (PSA)

The target compound has a topological polar surface area (TPSA) of 47.26 Ų [1]. This is higher than the unsubstituted analog, imidazo[1,2-a]pyrimidine (TPSA = 30.19 Ų) . The increased PSA is primarily due to the carbaldehyde group, which provides a unique reactive site and influences hydrogen bonding potential.

Polar Surface Area Bioavailability Physicochemical Property

Recommended Research Applications for 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde


Medicinal Chemistry: Lead Optimization with a Focused Lipophilicity Window

Procure this compound when your medicinal chemistry program requires a heterocyclic core with a moderate LogP of ~1.1. This places it in a distinct lipophilicity window compared to the more hydrophilic 2-methyl (LogP ~0.6) or more lipophilic 2-phenyl (LogP ~2.8) analogs. Use it as a building block to explore SAR around this property, as indicated by the data in Evidence Items 1 and 2 [1].

Synthetic Methodology: Development of C3-Functionalization Reactions

Use this compound as a model substrate to develop new synthetic methods for functionalizing the imidazo[1,2-a]pyrimidine scaffold at the 3-position. The 3-carbaldehyde group is a versatile synthetic handle, and the ethyl group at the 2-position provides a unique steric and electronic environment, as supported by its specific structure [2].

Physicochemical Profiling: Building a Library of Imidazo[1,2-a]pyrimidine Analogs

Include this compound in a library of imidazo[1,2-a]pyrimidine analogs to systematically profile the impact of 2-position substitution on key physicochemical properties like LogP and PSA. Its measured LogP of 1.10 and TPSA of 47.26 Ų, as detailed in Evidence Items 1 and 3, provide a valuable data point for developing predictive models [1].

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